Chemical structure analysis of 4-Chloro-3-cyano-2-fluorobenzoic acid
Chemical structure analysis of 4-Chloro-3-cyano-2-fluorobenzoic acid
An In-Depth Technical Guide to the Chemical Structure Analysis of 4-Chloro-3-cyano-2-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Foreword: The Imperative of Unambiguous Characterization
In the landscape of modern drug discovery and fine chemical synthesis, the molecule 4-Chloro-3-cyano-2-fluorobenzoic acid represents a class of highly functionalized intermediates. Such compounds are pivotal as building blocks for novel pharmaceuticals and agrochemicals.[1][2] Their poly-functional nature, however, presents a significant analytical challenge, demanding a rigorous, multi-technique approach to confirm identity, structure, and purity. The presence of positional isomers, which may possess different toxicological or pharmacological profiles, makes absolute certainty in structural analysis not just a quality control metric, but a fundamental pillar of scientific and regulatory integrity.[3]
This guide provides a comprehensive framework for the structural elucidation of 4-Chloro-3-cyano-2-fluorobenzoic acid. It is designed for researchers and analytical scientists, moving beyond rote procedural descriptions to explain the causal reasoning behind methodological choices. We will explore how a synergistic application of spectroscopic and chromatographic techniques provides a self-validating system for analysis, ensuring the highest degree of confidence in the final structural assignment. Modern analytical techniques are essential for obtaining detailed information regarding molecular structure, functional groups, and chemical characteristics, which is critical during drug development.[4]
Part 1: Foundational Physicochemical & Structural Overview
Before delving into complex instrumentation, a foundational understanding of the molecule's properties is essential. This initial characterization provides the basis for selecting appropriate analytical techniques and interpreting the resulting data.
Molecular Identity and Properties
The subject of our analysis is a substituted benzoic acid with the following key features:
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Carboxylic Acid: The primary functional group, conferring acidic properties and providing a key handle for derivatization and analysis.
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Aromatic Ring: A benzene ring substituted with three distinct electron-withdrawing groups.
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Halogen Substituents: A chlorine at position 4 and a fluorine at position 2. The presence of these halogens significantly influences the electronic environment of the ring.
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Nitrile Group: A cyano (C≡N) group at position 3.
These features are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 4-Chloro-3-cyano-2-fluorobenzoic acid | N/A |
| CAS Number | 1628684-15-0 | [5] |
| Molecular Formula | C₈H₃ClFNO₂ | [5] |
| Molecular Weight | 199.57 g/mol | [5] |
| Physical Form | Solid | [5] |
| Purity (Typical) | ≥ 97% | [5] |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful if Swallowed | [6] |
Part 2: The Core Analytical Workflow: An Integrated Approach
A single analytical technique is insufficient for the complete characterization of a complex molecule like 4-Chloro-3-cyano-2-fluorobenzoic acid. True confidence is achieved by integrating orthogonal methods, where each technique provides a unique and complementary piece of the structural puzzle. This integrated workflow forms a self-validating loop, minimizing the risk of misinterpretation.
Caption: Predicted key fragmentation pathways for [M-H]⁻ of the target molecule in MS/MS.
Vibrational Spectroscopy (FTIR): Identifying Functional Groups
Infrared spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups.
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Expertise & Causality: The FTIR spectrum provides a "fingerprint" of the molecule's vibrational modes.
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O-H Stretch: A very broad absorption band is expected from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
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C=O Stretch: A strong, sharp absorption will appear around 1700-1725 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.
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C≡N Stretch: A sharp, medium-intensity absorption is expected in the 2220-2240 cm⁻¹ region, which is a definitive indicator of the nitrile group. [7] * C-X Bonds & Aromatic Ring: The fingerprint region (below 1600 cm⁻¹) will contain a complex series of bands corresponding to the aromatic C=C stretching, C-H bending, and the C-Cl and C-F stretching vibrations.
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Part 4: Chromatographic Analysis for Purity and Isomer Control
Spectroscopy confirms the structure, but chromatography confirms the purity and ensures the absence of closely related isomers. For substituted benzoic acids, separation from positional isomers is a common and critical challenge. [3][8]
High-Performance Liquid Chromatography (HPLC)
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Trustworthiness: HPLC is the gold standard for quantifying the purity of small molecule drug candidates and intermediates. [4][9][10]A well-developed method provides robust and reproducible data.
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Experimental Protocol: Reversed-Phase HPLC with UV Detection
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Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). [10] 2. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase:
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Solvent A: Deionized water with 0.1% Phosphoric Acid or Formic Acid.
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Solvent B: Acetonitrile with 0.1% Phosphoric Acid or Formic Acid.
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Causality: The addition of acid to the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, ensuring the molecule is in a neutral state. This prevents peak tailing and provides sharp, symmetrical peaks with consistent retention times. [10] 4. Gradient: A typical gradient would run from 10% B to 90% B over 15-20 minutes.
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-
Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength determined by a preliminary UV scan (likely ~254 nm).
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Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection. [10] 8. Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
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Conclusion
The structural analysis of 4-Chloro-3-cyano-2-fluorobenzoic acid is a multi-faceted process that relies on the logical integration of orthogonal analytical techniques. By combining the definitive connectivity information from multinuclear NMR, the precise mass and elemental composition from HRMS, the functional group confirmation from FTIR, and the quantitative purity assessment from HPLC, a complete and trustworthy characterization is achieved. This rigorous, evidence-based approach is fundamental to ensuring the quality, safety, and efficacy of the advanced materials and pharmaceuticals derived from this versatile chemical intermediate.
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